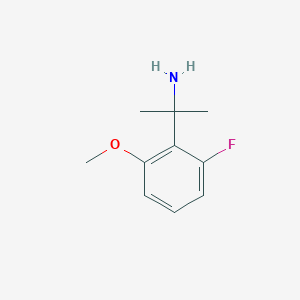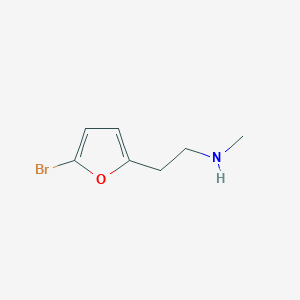
2-(5-Bromofuran-2-yl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of furan derivatives. This compound features a bromine atom attached to the furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the bromine atom and the amine group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method is the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with N-methylethan-1-amine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Furan derivatives without the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine involves its interaction with various molecular targets. The bromine atom and the amine group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)methanamine: Similar structure but lacks the N-methyl group.
2-(5-Bromofuran-2-yl)ethanamine: Similar structure but lacks the N-methyl group and has a different carbon chain length.
5-Bromo-2-furaldehyde: Similar furan ring with a bromine atom but contains an aldehyde group instead of an amine group.
Uniqueness
2-(5-Bromofuran-2-yl)-N-methylethan-1-amine is unique due to the presence of both the bromine atom and the N-methyl amine group
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H10BrNO/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3 |
InChI Key |
VXQXCEMIIXFKHO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)



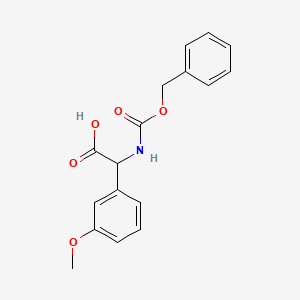
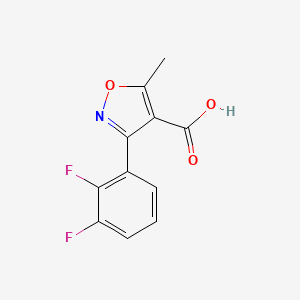


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)

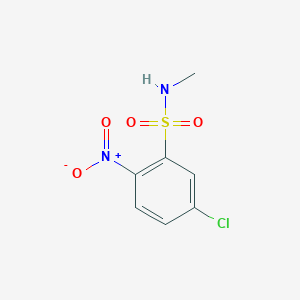
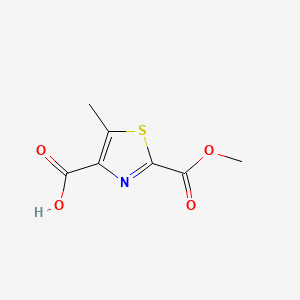
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
